(2,4-Dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate
CAS No.: 96436-27-0
Cat. No.: VC20475436
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96436-27-0 |
|---|---|
| Molecular Formula | C18H18O4 |
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | (2,4-dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate |
| Standard InChI | InChI=1S/C18H18O4/c1-11-5-7-15(13(3)9-11)17(19)21-22-18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
| Standard InChI Key | JRKBQVTYVJXPBU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)OOC(=O)C2=C(C=C(C=C2)C)C)C |
Introduction
| Property | Value |
|---|---|
| Molecular Weight | 298.34 g/mol |
| Density | ~1.25 g/cm³ (estimated) |
| Melting Point | 85–90°C (predicted) |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., dichloromethane, toluene) |
Synthesis and Industrial Production
The synthesis of (2,4-dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate typically involves peroxyacid coupling reactions. A representative pathway includes:
Reaction Mechanism
-
Formation of 2,4-Dimethylbenzoyl Chloride:
Chlorination of 2,4-dimethylbenzoic acid using thionyl chloride (SOCl₂) yields the acyl chloride intermediate . -
Peroxide Bridging:
Reaction of the acyl chloride with hydrogen peroxide (H₂O₂) under controlled alkaline conditions forms the peroxide linkage .
Industrial Scalability
Industrial production requires stringent temperature control (0–5°C) to prevent premature decomposition of the peroxide. Continuous-flow reactors are employed to enhance yield (>75%) and purity .
Reactivity and Functional Applications
Oxidative Properties
As a peroxide, the compound serves as a radical initiator in polymerization reactions. For example, it facilitates the cross-linking of polyethylene in the plastics industry . Its decomposition generates benzoyloxy radicals, which abstract hydrogen atoms to initiate chain reactions:
Antimicrobial Activity
Preliminary studies on structurally similar peroxides demonstrate broad-spectrum antimicrobial activity. For instance, benzoyl peroxide derivatives exhibit efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) .
| Parameter | Value |
|---|---|
| Flash Point | >150°C (estimated) |
| Autoignition Temperature | 300–350°C |
| Storage Recommendations | -20°C, inert atmosphere (N₂/Ar) |
Toxicological Data
While specific toxicology studies are lacking, analogous peroxides exhibit low acute toxicity (LD₅₀ > 2,000 mg/kg in rats). Chronic exposure may cause dermal irritation or respiratory sensitization .
Emerging Research and Future Directions
Recent patents highlight innovations in controlled-release formulations using aromatic peroxides for drug delivery systems . Additionally, computational studies (e.g., DFT calculations) are optimizing the compound’s radical initiation efficiency for green chemistry applications .
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